2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is a chemical compound characterized by the presence of dichlorophenyl and difluoroethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 3,5-dichlorobenzoyl chloride with difluoroethanamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichlorophenyl oxides.
Reduction: Formation of difluoroethanamine derivatives.
Substitution: Formation of substituted dichlorophenyl compounds.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol: A structural isomer with similar biological activity.
2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol: Another structural isomer with comparable pharmacokinetic properties.
Uniqueness
2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is unique due to its specific combination of dichlorophenyl and difluoroethanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7Cl2F2N |
---|---|
Molecular Weight |
226.05 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7Cl2F2N/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3H,4,13H2 |
InChI Key |
RXNFVCPROSJKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CN)(F)F |
Origin of Product |
United States |
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